molecular formula C15H16N4O4S B2557477 1-(4-nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine CAS No. 71422-42-9

1-(4-nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine

Cat. No.: B2557477
CAS No.: 71422-42-9
M. Wt: 348.38
InChI Key: ZHOCVAORAMJCLR-UHFFFAOYSA-N
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Description

1-(4-nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-(pyridin-2-yl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in an acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: The major product would be 1-(4-aminobenzenesulfonyl)-4-(pyridin-2-yl)piperazine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

1-(4-nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and sulfonyl groups could play a role in these interactions by forming hydrogen bonds or participating in electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-aminobenzenesulfonyl)-4-(pyridin-2-yl)piperazine: This compound is similar but features an amino group instead of a nitro group.

    1-(4-methylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine: This compound has a methyl group instead of a nitro group on the benzene ring.

Uniqueness

1-(4-nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine is unique due to the presence of both a nitro group and a sulfonyl group, which can impart distinct electronic and steric properties. These functional groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c20-19(21)13-4-6-14(7-5-13)24(22,23)18-11-9-17(10-12-18)15-3-1-2-8-16-15/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOCVAORAMJCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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